1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide
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Description
“1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide” is a chemical compound . It is related to a class of compounds known as 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs .
Synthesis Analysis
The synthesis of related compounds, 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs, has been reported . The synthesis involves a multistep process and the compounds were characterized using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of related compounds has been studied using single-crystal X-ray diffraction . This technique revealed important structural features such as the presence of double-bonded nitrogen atoms to the central sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied . The reactions were monitored using thin-layer chromatography (TLC) with a specific mobile phase .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the antioxidant potential of these compounds was calculated .Mechanism of Action
While the mechanism of action for the specific compound “1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide” is not directly mentioned, related compounds have shown significant anticancer activity against various cancer cell lines . This activity is thought to be related to the inhibition of EGFR .
Properties
IUPAC Name |
2-(2-pyridin-1-ium-1-ylethoxy)isoindole-1,3-dione;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N2O3.BrH/c18-14-12-6-2-3-7-13(12)15(19)17(14)20-11-10-16-8-4-1-5-9-16;/h1-9H,10-11H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWVNWTCVSMKE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCON2C(=O)C3=CC=CC=C3C2=O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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